Introduction: The Architectural Significance of the Spiro[indoline-3,4'-piperidin]-2-one Scaffold
Introduction: The Architectural Significance of the Spiro[indoline-3,4'-piperidin]-2-one Scaffold
An In-Depth Technical Guide to the Basic Properties of Spiro[indoline-3,4'-piperidin]-2-one
The spiro[indoline-3,4'-piperidin]-2-one core is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry and drug discovery.[1] Its unique three-dimensional architecture, which features a piperidine ring fused at a single quaternary carbon atom (the spiro center) to an indolin-2-one (oxindole) nucleus, provides a rigid framework ideal for creating structurally diverse molecules. Spiroindoline and spirooxindole motifs are present in a wide array of natural alkaloids and have been identified as key pharmacophores in the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the fundamental properties of the parent spiro[indoline-3,4'-piperidin]-2-one compound, offering foundational knowledge for researchers engaged in its synthesis, characterization, and application in drug development programs.
Physicochemical and Structural Properties
The fundamental characteristics of a molecule are critical for its application in chemical synthesis and pharmacology. Spiro[indoline-3,4'-piperidin]-2-one is a solid at room temperature, and its key computed and experimental properties are summarized below.[3] Understanding these properties is the first step in designing synthetic routes and predicting its behavior in biological systems.
Core Structure Visualization
The diagram below illustrates the IUPAC-named structure of spiro[1H-indole-3,4'-piperidine]-2-one, highlighting the fusion of the indolinone and piperidine rings through a common spirocyclic center.
Caption: Chemical structure of spiro[indoline-3,4'-piperidin]-2-one.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O | [3] |
| Molecular Weight | 202.26 g/mol | [3] |
| CAS Number | 252882-61-4 | [3][4] |
| Physical Form | Solid | |
| Boiling Point | 413.2 ± 45.0 °C at 760 mmHg | |
| IUPAC Name | spiro[1H-indole-3,4'-piperidine]-2-one | [3] |
| InChI Key | SXOVJOBXZPCKRA-UHFFFAOYSA-N | [3] |
| Purity (Typical) | ~97% |
Synthesis and Purification: A Practical Workflow
The construction of the spiro[indoline-3,4'-piperidin]-2-one scaffold is a multi-step process that requires careful control of reaction conditions. The following protocol is adapted from established synthetic procedures and provides a reliable method for laboratory-scale preparation.[4] The causality behind this specific pathway lies in its two-stage approach: first, the construction of a protected piperidine-indoline conjugate, followed by a deprotection step to yield the final compound. This strategy prevents unwanted side reactions on the piperidine nitrogen.
Synthetic Workflow Diagram
This diagram outlines the key stages from starting materials to the final purified product.
Caption: Two-step synthesis workflow for spiro[indoline-3,4'-piperidin]-2-one.
Detailed Experimental Protocol
Part 1: Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one (Intermediate) [4]
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Reagent Preparation: In a suitable reaction vessel under an argon atmosphere, dissolve hydroxyindole (e.g., 3.00 g, 22.5 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).
-
Addition: Sequentially add a solution of benzylbis(2-chloroethyl)amine (5.20 g, 22.5 mmol) in THF (20 mL) to a larger volume of THF (100 mL).
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Base Addition: At room temperature, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.60 g, 67.6 mmol) in portions. Stir the resulting mixture at room temperature for 1 hour. Rationale: NaH acts as a strong base to deprotonate the hydroxyindole, forming a nucleophile that initiates the cyclization cascade.
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Heating: Heat the reaction mixture to 90°C and maintain stirring for 3 hours. A second portion of NaH (0.540 g, 22.5 mmol) in THF (10 mL) is then added, and stirring is continued at 90°C for an additional 12 hours.
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Workup: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir for 10 minutes.
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Extraction: Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and brine. Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: chloroform:methanol = 20:1) to yield the N-benzyl protected intermediate as a yellow amorphous solid.[4]
Part 2: Synthesis of Spiro[indoline-3,4'-piperidin]-2-one (Final Product) [4]
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Catalyst Addition: Dissolve the 1'-benzylspiro[indoline-3,4'-piperidin]-2-one intermediate (e.g., 300 mg, 1.03 mmol) in methanol (5 mL). Add 10% palladium on carbon (Pd/C, 30.0 mg) to the solution. Rationale: Pd/C is a heterogeneous catalyst essential for the hydrogenolysis reaction, which cleaves the N-benzyl protecting group.
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 15 hours.
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Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the final product, spiro[indoline-3,4'-piperidin]-2-one, as a colorless amorphous solid with a typical yield of around 90%.[4]
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of the synthesized compound.
¹H-NMR Spectroscopy
The proton NMR spectrum provides distinct signals corresponding to the protons in the aromatic (indoline) and aliphatic (piperidine) portions of the molecule. The data presented here is for a sample analyzed in deuterated chloroform (CDCl₃) at 400 MHz.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.70 | br | 1H | NH (Indoline Amide) |
| 7.42 | d, J=7.7Hz | 1H | Ar-H |
| 7.22 | t, J=7.7Hz | 1H | Ar-H |
| 7.04 | t, J=7.7Hz | 1H | Ar-H |
| 6.92 | d, J=7.7Hz | 1H | Ar-H |
| 3.35 - 3.41 | m | 2H | Piperidine CH₂ |
| 3.06 - 3.12 | m | 2H | Piperidine CH₂ |
| 1.88 - 1.94 | m | 2H | Piperidine CH₂ |
| 1.73 - 1.78 | m | 2H | Piperidine CH₂ |
d = doublet, t = triplet, m = multiplet, br = broad signal
The downfield signal at 8.70 ppm is characteristic of the amide proton of the oxindole ring. The aromatic protons appear in the typical region of 6.9-7.5 ppm. The four multiplets in the upfield region (1.7-3.5 ppm) correspond to the eight protons of the piperidine ring.
Biological and Pharmacological Context
While extensive biological data on the unsubstituted parent spiro[indoline-3,4'-piperidin]-2-one is limited in publicly accessible literature, the true value of this scaffold lies in its role as a versatile building block for creating pharmacologically active derivatives.[1][2] The spirooxindole framework is a cornerstone in the design of compounds targeting various diseases.
-
Anticancer Potential: Numerous derivatives incorporating the spiro-indolinone core have been synthesized and evaluated for antiproliferative properties against various human cancer cell lines.[5] For example, dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] derivatives have shown promising activity against breast cancer (MCF7) and colon cancer (HCT116) cells.[5]
-
Enzyme Inhibition: The rigid structure of the spiro scaffold is ideal for orienting functional groups to fit into the active sites of enzymes. Derivatives have been investigated as inhibitors of key kinases like EGFR and VEGFR-2, which are implicated in tumor growth and angiogenesis.[5]
-
Antiviral Activity: In the context of emerging infectious diseases, certain spiro-indolinone derivatives have been identified as having anti-SARS-CoV-2 properties in Vero cell models.[5]
-
CNS Applications: The piperidine moiety is a common feature in centrally active agents, suggesting that spiro[indoline-3,4'-piperidin]-2-one derivatives could be explored for neurological targets.
The development of new synthetic methodologies, such as one-pot, multi-component reactions, allows for the rapid generation of libraries of functionalized spiro[indoline-3,4'-pyridine] and related structures, facilitating the exploration of their therapeutic potential.[6][7]
Conclusion and Future Outlook
Spiro[indoline-3,4'-piperidin]-2-one is a foundational scaffold with significant potential for drug discovery. Its well-defined physicochemical properties and established synthetic routes provide a solid starting point for medicinal chemists. The true power of this molecule is realized upon its functionalization, which has led to derivatives with potent biological activities spanning oncology and virology. Future research will undoubtedly continue to leverage this versatile core to develop next-generation therapeutics with improved efficacy and novel mechanisms of action.
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Spiro(indole-3,4'-piperidin)-2(1H)-one | C12H14N2O | CID 18435788. PubChem. [Link]
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An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. [Link]
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